molecular formula C16H13Br3N2O3 B15018667 3-(3-bromophenoxy)-N'-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]propanehydrazide

3-(3-bromophenoxy)-N'-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]propanehydrazide

Cat. No.: B15018667
M. Wt: 521.0 g/mol
InChI Key: BMWIJBZTDVWBOI-AWQFTUOYSA-N
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Description

3-(3-bromophenoxy)-N’-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]propanehydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a bromophenoxy group and a dibromo-hydroxyphenyl group linked through a propanehydrazide moiety, making it a subject of interest in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-bromophenoxy)-N’-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]propanehydrazide typically involves multiple steps, starting with the preparation of the bromophenoxy and dibromo-hydroxyphenyl intermediates. These intermediates are then coupled through a hydrazide linkage under controlled conditions. The reaction conditions often include the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts to facilitate the coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process is optimized to minimize impurities and maximize the efficiency of the reaction steps.

Chemical Reactions Analysis

Types of Reactions

3-(3-bromophenoxy)-N’-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]propanehydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

3-(3-bromophenoxy)-N’-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]propanehydrazide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-bromophenoxy)-N’-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]propanehydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-bromophenoxy)phenylpropanoic acid
  • 4-(3-bromophenoxy)piperidine hydrochloride
  • 3-[4-(4-bromophenoxy)phenoxy]pyridine

Uniqueness

3-(3-bromophenoxy)-N’-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]propanehydrazide is unique due to its specific combination of bromophenoxy and dibromo-hydroxyphenyl groups linked through a propanehydrazide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C16H13Br3N2O3

Molecular Weight

521.0 g/mol

IUPAC Name

3-(3-bromophenoxy)-N-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylideneamino]propanamide

InChI

InChI=1S/C16H13Br3N2O3/c17-11-2-1-3-12(8-11)24-5-4-15(22)21-20-9-10-6-13(18)16(23)14(19)7-10/h1-3,6-9,23H,4-5H2,(H,21,22)/b20-9+

InChI Key

BMWIJBZTDVWBOI-AWQFTUOYSA-N

Isomeric SMILES

C1=CC(=CC(=C1)Br)OCCC(=O)N/N=C/C2=CC(=C(C(=C2)Br)O)Br

Canonical SMILES

C1=CC(=CC(=C1)Br)OCCC(=O)NN=CC2=CC(=C(C(=C2)Br)O)Br

Origin of Product

United States

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